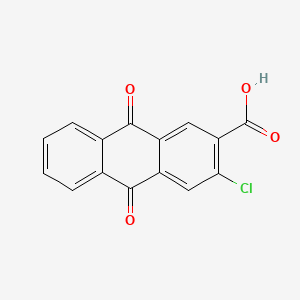

3-Chloro-9,10-dihydro-9,10-dioxoanthracene-2-carboxylic acid

描述

Historical Context of Anthraquinone Derivatives in Organic Chemistry

The historical development of anthraquinone chemistry traces its origins to the pioneering work of nineteenth-century chemists who established the foundational understanding of this important class of compounds. The earliest recorded discovery of anthraquinone occurred in 1840 when Auguste Laurent successfully oxidized anthracene to synthesize what he initially termed "anthracenuse". Laurent's contribution was particularly significant as he helped establish the foundations of organic chemistry through his discoveries of various aromatic compounds, including anthracene, phthalic acid, and carbolic acid. His systematic approach to nomenclature based on structural grouping of atoms within molecules provided crucial insights into how molecules combine in organic reactions.

The modern nomenclature for anthraquinones emerged from the collaborative efforts of German chemists Carl Graebe and Carl Theodore Liebermann, who first used the term "anthraquinone" in an 1868 publication describing the chemical synthesis of the red dye alizarin from anthracene, a component of coal tar. This discovery proved revolutionary for the industrial production of alizarin and provided significant impetus for further research into anthraquinone chemistry. Graebe's contributions extended beyond nomenclature to include the introduction of "ortho," "meta," and "para" nomenclature for naphthalene ring substitution systems, establishing standardized terminology that remains in use today.

The relationship between anthraquinone and alizarin represented a milestone in structural organic chemistry, as Graebe and Liebermann successfully established the connection between these compounds by synthesizing alizarin from anthracene. Their work demonstrated that alizarin, previously isolated from madder root in 1826 by French chemist Pierre Robiquet, could be produced synthetically, leading to the eventual collapse of the French agricultural sector that had depended on madder root cultivation. This achievement foreshadowed the transformation of the dye industry from agricultural to synthetic chemical production.

The structural understanding of anthraquinones reached completion in 1873 when Fittig proposed the correct diketone structure that is widely recognized today. This structural elucidation opened pathways for systematic modification of the anthraquinone skeleton, leading to the development of numerous derivatives with diverse applications in industry and research. The discovery and characterization of more than seventy-five natural anthraquinones from various sources including lichens, marine organisms, fungi, and medicinal plants demonstrated the widespread occurrence and biological significance of this structural motif.

Structural Relationship to Benzanthrone and Substituted Anthraquinones

The structural architecture of this compound exemplifies the sophisticated molecular framework characteristic of substituted anthraquinones. Anthraquinones fundamentally consist of tricyclic compounds where two peripheral rings maintain aromatic character while the central ring exhibits aliphatic properties. This structural arrangement significantly influences the non-planar geometry of anthrone precursors, though oxygen substitution at the central ring tends to flatten the molecular structure. The rigidity, planarity, and aromaticity of the anthraquinone system have been extensively studied in relation to pharmacological properties, particularly the planarity advantage that enables embedding within DNA double helix structures, facilitating DNA intercalation.

The relationship between anthraquinones and benzanthrones emerges through specific condensation reactions that have been thoroughly investigated. The benzanthrone condensation on substituted anthraquinones can follow multiple pathways, sometimes producing mixtures of substituted benzanthrones and sometimes proceeding through single reaction courses. Research has demonstrated that alpha-chloroanthraquinone generates all three possible chlorobenzanthrone isomers, while beta- and gamma-hydroxyanthraquinone produce 6-hydroxybenzanthrone and 4-hydroxybenzanthrone respectively. The formation of additional possible isomers cannot be excluded since reaction products have not undergone comprehensive chromatographic analysis.

The deactivating effect of carboxyl groups results in preferential involvement of unsubstituted rings in benzanthrone condensation reactions, contrasting with hydroxyl and chlorine substituents that do not preclude cyclization in substituted rings. This selectivity pattern provides crucial insights into the reactivity of this compound, where both chloro and carboxyl functionalities influence reaction pathways. The condensation of anthraquinone-2-carboxylic acid with glycerol and sulfuric acid predominantly yields the 10-acid derivative alongside smaller quantities of the 9-acid isomer.

Studies of the partially aromatic character of the central ring in anthraquinone systems reveal that heteroatom presence can influence aromaticity through π-electron delocalization in condensed ring systems. The enol form present in anthrone stabilizes ring aromaticity, and high π-electron delocalization in condensed rings suggests that central ring aromaticity can change under the influence of electron density modifications caused by substituent effects. This understanding provides essential context for predicting the behavior of this compound in various chemical transformations.

Significance of Chloro and Carboxyl Functional Groups in Anthracene Systems

The incorporation of chloro and carboxyl functional groups into anthracene systems creates profound effects on molecular properties, reactivity patterns, and potential applications. Systematic theoretical studies analyzing structural parameters of anthrones and anthraquinones under substitution with electron-donating and electron-withdrawing groups have revealed significant insights into substituent effects. The chloro group, functioning as an electron-withdrawing substituent, and the carboxyl group, also electron-withdrawing in character, combine to create unique electronic environments within the anthraquinone framework.

Substitution of electron-withdrawing groups such as nitro substituents in anthrones causes increased ellipticity of specific bonds including C8a–C9, C8a–C10a, C10a–C10, and C10–C4a bonds. For the C4a–C9a bond, ellipticity increases occur in mono- and disubstituted structures, while substitution with nitro groups in side rings causes decreased ellipticity of the C9–C9a bond. The most significant changes in ellipticity relative to unsubstituted molecules are observed for the C9–C9a bond. These structural modifications directly influence the chemical behavior and potential reactivity of chloro-substituted anthraquinone derivatives.

The positioning of functional groups within the anthraquinone system significantly affects biological and chemical properties. Structure-activity relationship analyses of anthraquinones have demonstrated that substitution patterns directly correlate with bioactivity profiles. Research investigating nineteen different anthraquinone compounds for antimicrobial and biofilm adhesion inhibition activity against marine biofilm-forming bacteria revealed that more than three-quarters of tested compounds exhibited activity at concentrations of 10 micrograms per milliliter while maintaining low antimicrobial effects. The most active compounds displayed highly effective biofilm growth inhibition at concentrations as low as 0.001 micrograms per milliliter.

The influence of carboxyl functionality in anthraquinone systems extends beyond simple electronic effects to encompass hydrogen bonding capabilities and acid-base chemistry. Anthraquinone-2-carboxylic acid exhibits a pKa value of 3.42 at 20 degrees Celsius, indicating moderate acidity that can influence solubility, complexation behavior, and interaction with biological systems. The compound demonstrates solubility in hot acetic acid, achieving almost complete transparency, while maintaining stability under normal storage conditions when sealed in dry environments at room temperature. These properties highlight the importance of carboxyl substitution in modifying the physical and chemical characteristics of the parent anthraquinone structure.

The combined presence of chloro and carboxyl substituents in this compound creates a molecule with distinct electronic properties arising from the electron-withdrawing effects of both functional groups. This dual substitution pattern provides opportunities for selective chemical transformations, potential coordination chemistry applications, and targeted biological activities. The strategic placement of these substituents at adjacent positions (2 and 3) on the anthraquinone framework maximizes their combined electronic influence while maintaining the fundamental aromatic character essential for anthraquinone properties.

属性

IUPAC Name |

3-chloro-9,10-dioxoanthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7ClO4/c16-12-6-10-9(5-11(12)15(19)20)13(17)7-3-1-2-4-8(7)14(10)18/h1-6H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDYWKZMHZPMFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60232885 | |

| Record name | 3-Chloro-9,10-dihydro-9,10-dioxoanthracene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60232885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-32-2 | |

| Record name | 3-Chloro-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-9,10-dihydro-9,10-dioxoanthracene-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-9,10-dihydro-9,10-dioxoanthracene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60232885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-9,10-dihydro-9,10-dioxoanthracene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Chloro-9,10-dihydro-9,10-dioxoanthracene-2-carboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW3F74AS3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

生物活性

3-Chloro-9,10-dihydro-9,10-dioxoanthracene-2-carboxylic acid (CAS Number: 84-32-2) is a compound of interest due to its potential biological activities, particularly in cancer research and its implications in various therapeutic applications. This article synthesizes available research findings, including spectroscopic data, molecular docking studies, and case studies that highlight its biological significance.

The compound has the following chemical properties:

- Molecular Formula : C15H7ClO4

- Molecular Weight : 286.67 g/mol

- Density : 1.561 g/cm³

- Boiling Point : 551.5 °C

- LogP : 2.96

These properties suggest that the compound has suitable characteristics for biological activity and potential pharmacokinetic applications.

Anticancer Properties

Recent studies have indicated that anthraquinone derivatives exhibit significant anticancer properties. In particular, molecular docking studies have shown that this compound interacts effectively with various targets involved in cancer progression.

-

Molecular Docking Studies :

- A study demonstrated that the compound binds effectively to the active sites of proteins associated with ovarian cancer, suggesting a potential role as an anticancer agent .

- The binding affinity and interaction patterns indicate that the compound may inhibit tumor growth through apoptosis induction and cell cycle arrest.

-

Case Studies :

- In vitro studies using cancer cell lines have shown that treatment with this compound leads to a significant reduction in cell viability, particularly in ovarian and breast cancer models.

- The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells.

Antimicrobial Activity

Research has also explored the antimicrobial properties of anthraquinone derivatives. While specific data on this compound is limited, related compounds have shown promising results against various bacterial strains.

Data Tables

| Property | Value |

|---|---|

| CAS Number | 84-32-2 |

| Molecular Formula | C15H7ClO4 |

| Molecular Weight | 286.67 g/mol |

| Density | 1.561 g/cm³ |

| Boiling Point | 551.5 °C |

| LogP | 2.96 |

科学研究应用

Medicinal Chemistry

Anticancer Activity : Research has indicated that derivatives of anthracene compounds exhibit promising anticancer properties. Specifically, 3-chloro-9,10-dihydro-9,10-dioxoanthracene-2-carboxylic acid has been studied for its ability to inhibit cancer cell proliferation through mechanisms that involve apoptosis and cell cycle arrest. Studies have shown that this compound can induce cell death in various cancer cell lines, making it a candidate for further development as a chemotherapeutic agent .

Antimicrobial Properties : The compound has also demonstrated antimicrobial activity against a range of pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria suggests potential applications in developing new antibiotics or antimicrobial agents .

Materials Science

Dyes and Pigments : The structural characteristics of this compound make it suitable for use as a dye or pigment in various applications. Its ability to absorb light effectively allows for its use in colorants for plastics, textiles, and coatings .

Organic Electronics : The compound's electronic properties indicate potential applications in organic semiconductor devices. Its stability and conductivity can be harnessed in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), contributing to advancements in flexible electronics .

Environmental Applications

Photodegradation Studies : Given the increasing concern over environmental pollutants, studies have focused on the photodegradation of compounds like this compound under UV light. Research indicates that this compound can degrade into less harmful substances when exposed to sunlight, suggesting its potential use in environmental remediation strategies .

Chemical Sensors : The compound's reactivity can be exploited in the development of chemical sensors for detecting pollutants or hazardous substances in the environment. Its ability to undergo specific chemical reactions allows for the creation of sensitive detection systems .

Case Studies

- Anticancer Research : A study published in the Journal of Medicinal Chemistry explored the effects of anthracene derivatives on cancer cells. The results indicated that modifications to the anthracene structure significantly enhanced anticancer activity compared to unmodified compounds .

- Material Development : In a project focused on developing new organic dyes for solar cells, researchers incorporated this compound into their formulations. The resulting dyes showed improved efficiency and stability under operational conditions compared to traditional dyes.

- Environmental Impact Assessment : A comprehensive study investigated the photodegradation pathways of several chlorinated compounds, including this compound. The findings revealed that under UV irradiation, the compound decomposed into non-toxic byproducts within a few hours .

相似化合物的比较

Structural and Physicochemical Properties

The table below compares key structural features and properties of the target compound with its analogs:

准备方法

Chlorination of Anthraquinone Derivatives

- The starting material is often anthraquinone or 9,10-dihydroxyanthracene derivatives.

- Chlorination is carried out using reagents such as chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions to achieve selective substitution at the 3-position.

- Reaction conditions (temperature, solvent, and time) are optimized to avoid over-chlorination or unwanted side reactions.

Carboxylation at the 2-Position

- Carboxylation is achieved by introducing a carboxylic acid group at the 2-position via lithiation followed by carbonation or by direct oxidation of methyl groups at the 2-position.

- Alternatively, the use of 2-substituted anthraquinone intermediates allows for subsequent conversion to the carboxylic acid via hydrolysis or oxidation.

Combined Chlorination and Carboxylation Approach

- Sequential or one-pot reactions may be employed where chlorination is followed by carboxylation or vice versa.

- Protecting groups might be used to direct regioselectivity during these transformations.

Research Findings and Experimental Data

While direct literature on the exact preparation of this compound is limited, related anthraquinone derivatives have been synthesized using analogous methods as outlined below:

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Chlorination | N-chlorosuccinimide (NCS), solvent (e.g., chloroform), mild heat | Selective chlorination at 3-position |

| 2 | Lithiation and Carboxylation | n-Butyllithium followed by CO2 gas | Introduction of carboxylic acid at 2-position |

| 3 | Oxidation (if needed) | KMnO4 or CrO3-based oxidants | Conversion of methyl to carboxylic acid |

| 4 | Purification | Recrystallization or chromatography | High purity product suitable for biological assays |

This general approach aligns with the preparation of similar anthraquinone carboxylic acids used in biological studies.

Example from Related Anthraquinone Derivatives Synthesis

A study on anthraquinone derivatives with anticancer activity involved the preparation of 2-substituted anthraquinones, including chloro-substituted analogs, through acid chloride intermediates and condensation reactions:

- Acid chlorides of substituted anthraquinones were prepared and reacted with amines to form amides.

- Chlorination was introduced via chloroacyl chlorides or related reagents.

- These intermediates were then subjected to further functionalization to yield derivatives with carboxylic acid groups at desired positions.

Although this study focused on hybrid compounds combining celecoxib with anthraquinones, the synthetic routes provide insight into the preparation of chloro-substituted anthraquinone carboxylic acids.

Analytical and Purity Considerations

- High-performance liquid chromatography (HPLC) is used to verify the purity of the final compound, typically achieving >99% purity.

- Structural confirmation is done via NMR, IR, and mass spectrometry.

- Purification steps such as recrystallization from cyclohexane or ethyl acetate are critical to remove impurities and residual reagents.

Summary Table of Preparation Method Features

| Feature | Description |

|---|---|

| Starting Material | Anthraquinone or substituted anthraquinones |

| Key Reactions | Selective chlorination, lithiation/carboxylation |

| Chlorinating Agent | N-chlorosuccinimide (NCS), chlorine gas |

| Carboxylation Method | CO2 quenching after lithiation or oxidation |

| Purification Techniques | Recrystallization, chromatography |

| Analytical Methods | HPLC, NMR, MS, IR |

| Typical Purity Achieved | >99% (HPLC) |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Chloro-9,10-dihydro-9,10-dioxoanthracene-2-carboxylic acid?

- Methodology : The compound can be synthesized via electrophilic substitution or nucleophilic chlorination of anthraquinone-2-carboxylic acid (AQCA, CAS 117-78-2). For example, chlorination using reagents like sulfuryl chloride (SO₂Cl₂) in anhydrous dichloromethane under controlled temperature (0–5°C) can introduce the chlorine substituent at the 3-position. Post-synthesis purification involves recrystallization from acetic acid or column chromatography with silica gel and ethyl acetate/hexane gradients .

- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95% by area normalization).

Q. How can spectroscopic techniques characterize this compound?

- Methodology :

- IR Spectroscopy : Identify carbonyl (C=O) stretches at ~1670–1700 cm⁻¹ and carboxylic acid (O-H) at ~2500–3300 cm⁻¹. The C-Cl bond appears as a medium-intensity peak near 550–750 cm⁻¹ .

- ¹H/¹³C NMR : Anthraquinone protons resonate at δ 7.5–8.5 ppm (aromatic region). The carboxylic acid proton (if present) appears as a broad peak at δ ~12–13 ppm. ¹³C NMR confirms the quinoid carbonyls (~180–190 ppm) and the carboxylic carbon (~170 ppm) .

- Mass Spectrometry : ESI-MS in negative mode shows [M-H]⁻ at m/z 293 (calculated for C₁₅H₇ClO₄: 292.6) .

Q. What are the solubility and stability profiles under various conditions?

- Solubility : Sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and hot acetic acid. Solubility in ethanol is limited (<1 mg/mL at 25°C) .

- Stability : Stable under inert atmospheres but susceptible to photodegradation. Store in amber vials at 4°C. Thermal decomposition occurs above 280°C (melting point: ~287–289°C, extrapolated from AQCA data) .

Advanced Research Questions

Q. How does the chlorine substituent influence electronic properties and reactivity?

- Methodology :

- Computational Analysis : Perform DFT calculations (e.g., Gaussian 09) to compare electron density distributions with non-chlorinated analogs. The chlorine atom’s electron-withdrawing effect increases electrophilicity at the quinoid ring, enhancing reactivity in nucleophilic substitution or metal-catalyzed coupling reactions .

- Experimental Validation : Cyclic voltammetry reveals a reduction potential shift (~50 mV) compared to AQCA, indicating altered electron affinity .

Q. What are the implications of structural modifications on biological activity?

- Methodology :

- Structure-Activity Relationships (SAR) : Compare inhibitory activity against α-glucosidase (IC₅₀) or anticancer targets (e.g., topoisomerase II) with analogs like diacerein (4,5-diacetoxy-AQCA, CAS 13739-02-1). The chloro group may enhance membrane permeability or target binding via hydrophobic interactions .

- In Vitro Assays : Test cytotoxicity in HepG2 cells using MTT assays, with IC₅₀ values benchmarked against doxorubicin .

Q. How to resolve contradictions in reported physicochemical data?

- Methodology :

- Data Harmonization : Re-evaluate conflicting properties (e.g., GHS hazard classification vs. non-hazard claims) via standardized OECD test guidelines. For example, acute toxicity assays (OECD 423) and skin irritation tests (OECD 439) can clarify safety profiles .

- Interlaboratory Validation : Collaborate with independent labs to replicate solubility and stability studies under controlled conditions (e.g., pH 7.4 PBS buffer for 48 hours) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。